![molecular formula C19H20N4O2 B2398640 6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2379977-59-8](/img/structure/B2398640.png)
6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, one method involves reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine . Another method involves the hydrolysis of the protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids .Molecular Structure Analysis
The molecular structure of “6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol” includes a pyrimidine ring and its fused derivatives . These include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Mechanism of Action
The mechanism of action of pyrimidine derivatives involves the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Future Directions
properties
IUPAC Name |
6-methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-4-5-16-13(9-14)3-2-7-19(16,24)11-21-18-15-6-8-20-10-17(15)22-12-23-18/h4-6,8-10,12,24H,2-3,7,11H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORITCQIDNFVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CN=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.